DL-Ethionine sulfone

Vue d'ensemble

Description

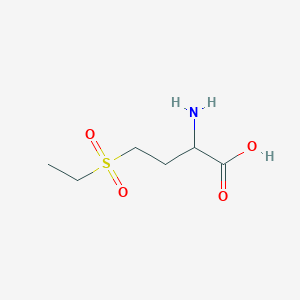

DL-Ethionine sulfone (CAS: 103364-66-5) is a synthetic derivative of the amino acid ethionine, where the sulfur atom in the ethylsulfanyl (-S-CH₂CH₃) group is oxidized to a sulfone (-SO₂-CH₂CH₃) . Its molecular formula is C₆H₁₃NO₄S, with a molecular weight of 195.24 g/mol . The compound is water-soluble and finds primary use in scientific research as a reagent, antioxidant, and substrate for oxidative enzymes. It is particularly valuable for studying oxidative stress mechanisms and cellular damage .

Structurally, this compound belongs to the class of α-amino acids with an aliphatic side chain modified by sulfonation. Its IUPAC name is 2-amino-4-ethylsulfonylbutanoic acid, and its SMILES representation is CS(=O)(=O)CCC(N)C(O)=O .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Ethionine sulfone can be synthesized from DL-ethionine through oxidation. One common method involves the use of hydrogen peroxide and hydrochloric acid as oxidizing agents . The reaction typically proceeds under mild conditions, ensuring the complete conversion of the thioether group to a sulfone group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory synthesis. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: DL-Ethionine sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfone group back to a thioether or sulfoxide.

Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, hydrochloric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thioethers, sulfoxides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Peptide Synthesis

DL-Ethionine sulfone is primarily utilized as a protecting group for methionine during peptide synthesis. This application is crucial for creating complex peptides without unwanted side reactions. The sulfone group enhances the stability of the amino acid, allowing for better control over the synthesis process.

- Advantages in Synthesis :

- Protects methionine from oxidation during reactions.

- Facilitates the formation of peptide bonds by preventing premature reactions that could lead to degradation or side products.

Drug Development

The unique properties of this compound make it valuable in pharmaceutical formulations. Its ability to enhance solubility and stability is particularly beneficial for developing new therapeutic agents.

- Mechanisms :

- The sulfone group can improve the pharmacokinetic properties of drug candidates.

- It can also be involved in the design of inhibitors targeting specific enzymes, such as human neutrophil elastase (HNE), which plays a role in inflammatory responses and tissue damage associated with diseases like COPD and COVID-19 .

Biochemical Research

This compound is employed in various biochemical studies, particularly those focusing on protein interactions and modifications.

- Enzyme Interaction Studies :

- Research indicates that oxidized forms of methionine, including its sulfone derivative, exhibit enhanced binding affinities to certain enzymes, suggesting potential applications in designing enzyme inhibitors .

- The ability of HNE to discriminate between methionine sulfoxide and sulfone highlights the relevance of this compound in understanding enzyme-substrate interactions .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for mass spectrometry analyses. Its distinct fragmentation patterns allow researchers to identify and quantify methionine-containing peptides accurately.

- Applications :

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

Mécanisme D'action

The mechanism by which DL-Ethionine sulfone exerts its effects involves its interaction with cellular proteins and enzymes. The sulfone group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. This interaction can affect various metabolic pathways, including those involved in amino acid metabolism and oxidative stress response .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

DL-Methionine Sulfone

Structure and Properties

- CAS : 820-10-0

- Molecular Formula: C₅H₁₁NO₄S

- Molecular Weight : 181.21 g/mol

- Key Difference : Contains a methylsulfonyl (-SO₂-CH₃) group instead of ethylsulfonyl .

Physical Properties

- Melting Point: ~250°C (decomposition) .

- Solubility: Polar solvents (water, ethanol) due to the sulfone group’s polarity .

DL-Ethionine (Parent Compound)

Structure and Properties

- CAS : 67-21-0

- Molecular Formula: C₆H₁₃NO₂S

- Molecular Weight : 163.24 g/mol

- Key Difference : Contains a sulfanyl (-S-CH₂CH₃) group instead of sulfone .

Methionine Sulfoximine

Structure and Properties

- Molecular Formula: C₅H₁₁NO₃S

- Key Difference : Contains a sulfoximine (-N-SO₂-) group.

Sulindac Sulfone

Structure and Properties

- A non-steroidal anti-inflammatory drug (NSAID) metabolite with a sulfone moiety.

Comparative Analysis Table

Key Findings and Insights

Structural Impact on Function :

- The sulfone group (-SO₂-) in this compound enhances polarity and oxidative stability compared to the sulfanyl group in DL-Ethionine, making it suitable for oxidative enzyme studies .

- The ethyl vs. methyl side chain in this compound vs. DL-Methionine sulfone alters steric effects and solubility, influencing their respective roles in oxidative stress vs. peptide synthesis .

Safety Profiles :

- DL-Ethionine exhibits higher toxicity (respiratory hazards) than its sulfone derivative, though data on this compound’s hazards remain sparse .

- DL-Methionine sulfone’s classification as a combustible solid highlights handling precautions in lab settings .

Research Applications :

- Sulfone-containing compounds like this compound and Sulindac sulfone demonstrate the functional versatility of the sulfone group in modulating enzymatic activity and protein binding .

Activité Biologique

DL-Ethionine sulfone, a sulfoxide derivative of the amino acid methionine, has garnered attention for its biological activities, particularly in the context of oxidative stress and cellular metabolism. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl group in its structure, which influences its reactivity and interactions within biological systems. The compound can exist in different stereochemical forms, which may exhibit distinct biological activities due to variations in their metabolic pathways.

The biological activity of this compound is primarily linked to its role in redox biology. It acts as an antioxidant, participating in the reduction of reactive oxygen species (ROS) and modulating oxidative stress responses. The compound's interaction with methionine sulfoxide reductases (Msrs) is particularly significant:

- Msrs Role : These enzymes are crucial for reducing methionine sulfoxides back to methionine, thus playing a protective role against oxidative damage. This compound can be reduced by MsrA, which preferentially reduces the S-stereoisomer of methionine sulfoxide .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. In various studies, it has been shown to mitigate oxidative damage in cellular models:

- Cell Culture Studies : In vitro experiments demonstrated that treatment with this compound reduced oxidative stress markers in lung cells exposed to tert-butyl hydroperoxide (TBHP), suggesting a protective effect against oxidative damage .

Cancer Research

This compound has been investigated for its potential role in cancer therapy:

- Lung Cancer Cells : Studies have indicated that the compound can sensitize cancer cells to chemotherapeutic agents by modulating oxidative stress pathways. For instance, pretreatment with this compound enhanced the efficacy of certain anticancer drugs in lung cancer models .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Q & A

Basic Research Questions

Q. What is the role of DL-Ethionine sulfone in metabolic studies, and how can its effects be experimentally modeled?

this compound is used to investigate metabolic disruptions, such as hepatic steatosis (fatty liver), due to its structural similarity to methionine. Experimental models often involve administering the compound to rodents and analyzing urine or serum via 1H-NMR spectroscopy to track metabolic perturbations. For example, time-series studies in rats utilize peak alignment algorithms (e.g., PARS) and Principal Component Analysis (PCA) to differentiate metabolite patterns caused by oxidative stress or toxicity .

Q. How is this compound synthesized, and what are its key chemical properties?

While direct synthesis details for this compound are not explicitly provided in the literature, analogous compounds like methionine sulfone are prepared by oxidizing methionine with agents like hydrogen peroxide. The sulfone group (-SO₂-) replaces the thioether (-S-) in the parent compound, altering reactivity and stability. Key properties include its molecular formula (C₆H₁₃NO₄S ) and solubility in polar solvents, critical for designing dissolution protocols in biological assays .

Q. Can this compound replace methionine in dietary studies, and how is this tested experimentally?

Early studies compared the growth effects of methionine sulfone versus methionine in rodent diets. Researchers use pair-fed control groups and monitor weight gain, liver function markers (e.g., glutathione levels), and histopathological changes. Results indicate that sulfone derivatives lack metabolic utility due to irreversible oxidation, necessitating sulfur-containing amino acids (e.g., cysteine) to mitigate growth inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in gene expression data from this compound toxicity studies?

this compound’s dual role as a hepatotoxin and oxidative stress inducer complicates data interpretation. Advanced workflows combine differential gene expression analysis (e.g., t-tests with false discovery rate correction) and biclustering to isolate compound-specific transcriptional responses. For instance, PCA of microarray data can reveal outlier clusters linked to secondary genotoxic effects, distinguishing them from primary oxidative damage .

Q. What experimental designs are optimal for assessing this compound’s hepatotoxicity mechanisms?

A multi-omics approach is recommended:

- Transcriptomics : Identify DEGs (differentially expressed genes) via RNA sequencing, focusing on oxidative stress pathways (e.g., NRF2, GPX).

- Metabolomics : Use LC-MS or NMR to quantify sulfone-related metabolites like S-adenosylmethionine (SAMe).

- Histopathology : Correlate molecular findings with liver tissue damage scores. Studies should include dose-response cohorts and controls treated with antioxidants (e.g., NAC) to isolate redox-mediated effects .

Q. Why does this compound exhibit conflicting genotoxicity classifications in mechanistic studies?

While classified as non-genotoxic, this compound may indirectly induce DNA damage via ROS overproduction . Advanced models use comet assays to detect strand breaks and γH2AX staining for double-strand breaks. Concurrently, transcriptomic profiling can clarify whether genotoxicity arises from direct DNA interaction or secondary oxidative cascades, as seen in PCA-driven outlier analyses .

Q. Methodological Notes

- Statistical Rigor : Multi-test correction (e.g., Benjamini-Hochberg) is essential for omics data to reduce false positives .

- Model Validation : Include positive controls (e.g., carbon tetrachloride for hepatotoxicity) and validate findings across species (e.g., zebrafish vs. rodents) .

- Data Transparency : Raw NMR spectra and gene expression matrices should be archived in public repositories (e.g., MetaboLights, GEO) for reproducibility .

Propriétés

IUPAC Name |

2-amino-4-ethylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPFRFWQYLQKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412507 | |

| Record name | DL-Ethionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103364-66-5 | |

| Record name | DL-Ethionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Ethionine sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.